1-(5-Bromo-2-fluorophenoxy)propan-2-one
Description
1-(5-Bromo-2-fluorophenoxy)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone linked to a 5-bromo-2-fluorophenoxy group. This compound is of interest in organic synthesis due to the electron-withdrawing effects of bromine and fluorine substituents, which modulate reactivity in substitution and coupling reactions. The compound’s structural features suggest applications in pharmaceuticals, agrochemicals, or materials science, particularly as intermediates for bioactive molecules .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenoxy)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSBMLXJDPBDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenoxy)propan-2-one typically involves the reaction of 5-bromo-2-fluorophenol with propan-2-one under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of propan-2-one, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenoxy)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxypropanones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(5-Bromo-2-fluorophenoxy)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenoxy)propan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural Analogues with Halogen and Substituent Variations
1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2)
- Structure: Differs by replacing the phenoxy group (-O-C6H3BrF) with a phenyl group (-C6H3BrF) directly attached to the ketone.
- Molecular Weight: Lower molar mass (C9H8BrFO vs. C9H7BrFO2 for the phenoxy analogue). Applications: Used in biochemical reagent synthesis, highlighting its utility in specialized organic reactions .
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one
- Structure : Features multiple halogens (Cl, I) and a methoxyphenyl group.
- Steric Hindrance: Bulky iodine atoms may impede reaction kinetics compared to the smaller fluorine and bromine in the target compound. Synthesis: Prepared via palladium-catalyzed domino α-arylation/O-arylation, a method that could be adapted for the target compound .
2-(5-Bromo-2-methylphenyl)propan-2-ol
- Structure : Substitutes the ketone (propan-2-one) with a hydroxyl group (propan-2-ol) and adds a methyl group on the aromatic ring.
- Key Differences: Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, increasing solubility in polar solvents compared to the ketone analogue.
Functional Group Variations: Ketones vs. Heterocyclic Derivatives
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)
- Structure: Incorporates a piperidine ring instead of an aromatic phenoxy group.
- Key Differences :
1-(2-Azido-1-hydroxycyclopentyl)propan-2-one
- Structure : Contains an azido group and a cyclopentyl ring.
- Key Differences :
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
